司替戊醇

概述

描述

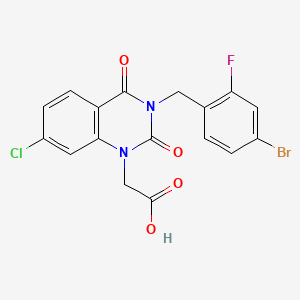

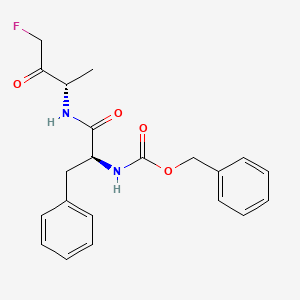

司替戊醇是一种抗惊厥药物,主要用于治疗德拉维综合征,这是一种严重的儿童癫痫病。它是一种芳香族烯丙基醇,在结构上与其他抗癫痫药物不同。 司替戊醇以商品名 Diacomit 出售,并与其他抗惊厥药物(如氯硝西泮和丙戊酸)联用以增强其疗效 .

科学研究应用

司替戊醇在科学研究中具有广泛的应用:

化学: 它被用作研究芳香族烯丙基醇反应性的模型化合物。

生物学: 司替戊醇因其对神经递质系统的影响而受到研究,特别是对γ-氨基丁酸(GABA)神经传递的影响。

医学: 它主要用作抗惊厥药,用于治疗德拉维综合征。正在进行的研究探索其在治疗其他神经系统疾病方面的潜力。

作用机制

司替戊醇通过多种机制发挥其抗惊厥作用:

增强 GABA 神经传递: 司替戊醇通过抑制 GABA 降解和摄取,以及作为 GABA A 受体的正向变构调节剂,增强 GABA 能传递。

抑制电压门控通道: 它阻断电压门控钠通道和 T 型钙通道,有助于其抗惊厥和神经保护特性。

安全和危害

Stiripentol can cause drowsiness, especially if you also drink alcohol or take other medicines that can make you sleepy . A small number of people have thoughts about suicide while taking stiripentol . Severe side effects include significant weight loss, easy bruising, unusual bleeding, purple or red spots under your skin, or low white blood cell counts .

未来方向

The future of precision medicine for genetic epilepsy looks bright if key opportunities on the horizon can be pursued with strategic and coordinated effort . Based on findings, stiripentol is suggested as an effective and well-tolerated therapeutic option not only in Dravet syndrome but also in other epilepsy syndromes with or without an established genetic aetiology .

生化分析

Biochemical Properties

Stiripentol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors, enhancing the opening duration of the channel by binding to a site different from the benzodiazepine binding site . Stiripentol also inhibits the activity of cytochrome P450 enzymes, particularly CYP2D6, CYP2C19, and CYP3A4, which are involved in the metabolism of other antiepileptic drugs . This inhibition boosts the therapeutic efficacy of these drugs by reducing their degradation .

Cellular Effects

Stiripentol exerts various effects on different types of cells and cellular processes. It enhances GABAergic transmission by inhibiting GABA uptake and degradation, leading to increased inhibitory neurotransmission . This modulation of GABA receptors affects cell signaling pathways, gene expression, and cellular metabolism. Stiripentol also inhibits voltage-gated sodium and T-type calcium channels, contributing to its anticonvulsant and neuroprotective properties . Additionally, it regulates glucose energy metabolism and inhibits lactate dehydrogenase, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of stiripentol involves several pathways. It functions as a positive allosteric modulator of both synaptic and extrasynaptic GABA receptors, potentiating both phasic and tonic GABA-mediated inhibitory currents . Stiripentol also inhibits voltage-gated sodium and calcium channels, reducing neuronal excitability . Furthermore, it inhibits cytochrome P450 enzymes, leading to increased plasma levels of co-administered antiepileptic drugs . These combined actions contribute to its anticonvulsant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of stiripentol change over time. Studies have shown that stiripentol is stable and maintains its efficacy over extended periods . Long-term treatment with stiripentol has been associated with sustained seizure control in patients with Dravet syndrome . The retention rate of stiripentol decreases over time, with some patients discontinuing the drug due to adverse effects or lack of sustained efficacy .

Dosage Effects in Animal Models

The effects of stiripentol vary with different dosages in animal models. Higher doses of stiripentol have been shown to increase the threshold for seizures and reduce seizure frequency . At very high doses, stiripentol can cause adverse effects such as decreased motor activity and respiration . The optimal dosage of stiripentol for achieving anticonvulsant effects while minimizing adverse effects is still being investigated .

Metabolic Pathways

Stiripentol is extensively metabolized in the liver, primarily through demethylation and glucuronidation . It interacts with several enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism . Stiripentol also affects metabolic pathways by inhibiting lactate dehydrogenase, which is involved in the astrocyte-neuron lactate shuttle . This inhibition reduces seizures and epileptiform activity .

Transport and Distribution

After oral ingestion, stiripentol is rapidly absorbed with a bioavailability of ≥70% . It is extensively distributed within the body, with a high plasma protein binding rate of 99% . Stiripentol is transported and distributed within cells and tissues, interacting with various transporters and binding proteins . Its distribution is influenced by its interactions with cytochrome P450 enzymes, which affect its plasma levels and therapeutic efficacy .

Subcellular Localization

Stiripentol’s subcellular localization is influenced by its chemical structure and interactions with biomolecules. It is primarily localized in the cytoplasm, where it interacts with GABA receptors and other target proteins . Stiripentol’s activity and function are affected by its localization, with its anticonvulsant effects being mediated through its interactions with synaptic and extrasynaptic GABA receptors .

准备方法

合成路线和反应条件

司替戊醇可以通过多步法合成:

步骤 1: 在低级醇和水的混合溶剂中,用相转移催化剂和碱将水仙醛和甲基叔丁基酮反应,生成 4,4-二甲基-1-[(3,4-亚甲二氧基)-苯基]-1-戊烯-3-酮。

工业生产方法

在工业环境中,司替戊醇通过将化合物与低熔点可溶性辅助材料混合,加热熔化,喷雾,冷却获得混合物来制备。 然后添加额外的辅助材料以提高最终产品的溶解速度,生物利用度和储存稳定性 .

化学反应分析

反应类型

司替戊醇会发生各种化学反应,包括:

氧化: 司替戊醇可以被氧化形成不同的衍生物。

还原: 司替戊醇的还原涉及使用还原剂,例如硼氢化钠。

取代: 芳香环和烯丙基醇基团上可以发生各种取代反应。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和硼氢化钾常用。

取代: 卤化剂和亲核试剂通常用于取代反应。

主要形成的产物

从这些反应中形成的主要产物包括司替戊醇的各种氧化、还原和取代衍生物,它们可能具有不同的药理特性。

相似化合物的比较

司替戊醇与其他抗癫痫药物相比是独一无二的,因为它具有多种作用机制,并且能够增强其他抗惊厥药物的效果。类似的化合物包括:

氯硝西泮: 一种与司替戊醇联用治疗德拉维综合征的苯二氮卓类药物。

丙戊酸: 另一种经常与司替戊醇联用的抗惊厥药。

司替戊醇独特地能够调节多种途径并增强其他抗惊厥药物的疗效,使其成为治疗癫痫病以及可能的其他神经系统疾病的宝贵化合物。

属性

IUPAC Name |

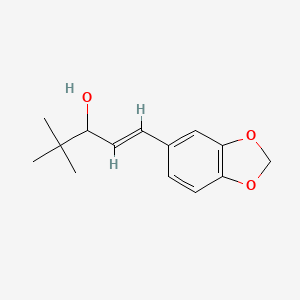

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860609 | |

| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism by which stiripentol exerts its anticonvulsant effect in humans has not been fully elucidated. Possible mechanisms of action include direct effects mediated through the gamma-aminobutyric acid GABAA receptor and indirect effects involving inhibition of cytochrome P450 activity with a resulting increase in blood levels of clobazam and its active metabolite. Stiripentol is a positive allosteric modulator of GABAA receptors in the brain that enhances the opening duration of the channel by binding to a site different than the benzodiazepine binding site. It binds to GABAA receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits. Stiripentol also binds to GABAA receptor-dependent chloride channels via a barbiturate-like mechanism. Stiripentol potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA. Stiripentol is an inhibitor of lactate dehydrogenase (LDH), which is involved in the energy metabolism of neurons and regulation of neuronal excitation. The drug binds to the site separate from the enzyme's lactate and pyruvate binding sites, thereby inhibiting both pyruvate-to-lactate conversion and lactate-to-pyruvate conversion. By inhibiting LDH, stiripentol may induce hyperpolarization, thereby reducing neuronal excitability. LDH inhibitors, including stiripentol, mimic a ketogenic diet, where the energy source in the brain is switched from glucose to mainly ketone bodies. The ketone bodies directly regulate neuronal excitation and seizures via ATP-sensitive potassium channels and vesicular glutamate transporters. Stiripentol is also suggested to exhibit neuroprotective properties, which may reduce injury caused by oxygen-glucose deprivation and glutamate excess. | |

| Record name | Stiripentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

49763-96-4, 137767-55-6 | |

| Record name | Stiripentol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stiripentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stiripentol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIRIPENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

73-74 | |

| Record name | Stiripentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Stiripentol is a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [] This means that it binds to a site on the GABAA receptor distinct from the GABA binding site and enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain. []

A: Yes, stiripentol is also a potent inhibitor of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. [, , , ] This inhibition can significantly elevate plasma and brain concentrations of co-administered antiepileptic drugs that are metabolized by these enzymes. [, ]

A: By enhancing GABAergic neurotransmission, stiripentol increases inhibitory signaling in the brain, which helps to suppress neuronal hyperexcitability and reduce seizure activity. []

A: Stiripentol shows a preference for GABAA receptors containing the α3 subunit. [] This subunit is highly expressed in the immature brain, which may explain stiripentol's greater clinical efficacy in childhood-onset epilepsies like Dravet syndrome. []

A: While GABAA receptor modulation is a primary mechanism, stiripentol's inhibition of CYP2C19 and CYP3A4 also contributes to its anticonvulsant effects by increasing the concentrations of co-administered antiepileptic drugs. [, , ] This dual mechanism of action makes it challenging to disentangle the individual contributions of each mechanism.

ANone: The molecular formula of stiripentol is C12H16O3, and its molecular weight is 212.24 g/mol.

A: Yes, stiripentol and its degradation products have been characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. [] These techniques provide detailed information about the compound's structure and help identify its degradation products.

A: Stiripentol exhibits nonlinear pharmacokinetics, meaning that its clearance decreases as the dose increases. [, ] It has a mean residence time of approximately 4 hours and is highly bound to plasma proteins (free fraction of 1%). []

A: Stiripentol undergoes extensive metabolism, primarily via glucuronidation and methylenedioxy ring opening. [, ] Its major metabolites include stiripentol glucuronide, DiOH, P-OH, and M-OH. []

A: Yes, two independent randomized, placebo-controlled trials have demonstrated the efficacy of stiripentol as adjunctive therapy to clobazam and valproate in reducing seizure frequency in children with Dravet syndrome. [, ]

A: Long-term stiripentol administration has been shown to potentially impair cancellous bone microarchitecture in rats, suggesting the need for monitoring vitamin D, calcium, inorganic phosphate, and kidney function in patients on long-term therapy. [] Further research is needed to ascertain these effects in humans.

A: Stiripentol is a potent inhibitor of CYP2C19 and CYP3A4, leading to clinically significant interactions with co-administered antiepileptic drugs metabolized by these enzymes. [, , ] Dose adjustments of valproate and clobazam are often required when co-administered with stiripentol. [, ]

A: While specific formulation challenges are not explicitly mentioned in the provided research, stiripentol's low aqueous solubility could potentially limit its bioavailability. [] Strategies like particle size reduction, complexation with cyclodextrins, or the use of lipid-based formulations could be explored to enhance its dissolution rate and absorption.

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV or fluorescence detection, is widely used for stiripentol quantification. [, , ]

A: More research is needed to elucidate stiripentol's long-term effects on bone health in humans. Further investigation is also required to explore alternative formulation strategies to improve its bioavailability and patient compliance. [] Additionally, evaluating stiripentol's potential in other neurological disorders beyond epilepsy could be a promising research avenue.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide](/img/structure/B1682412.png)

![7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione](/img/structure/B1682416.png)